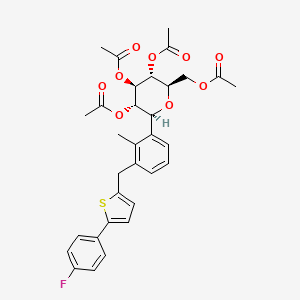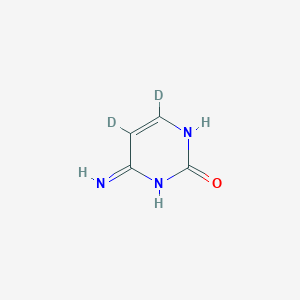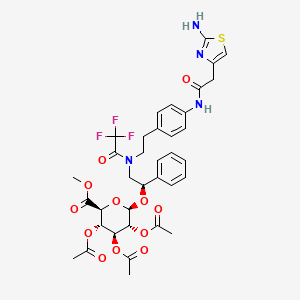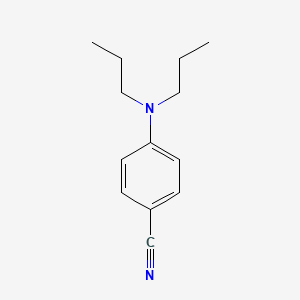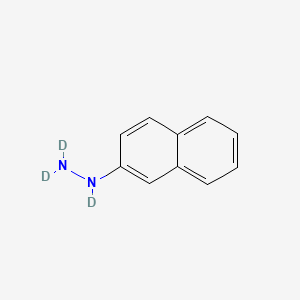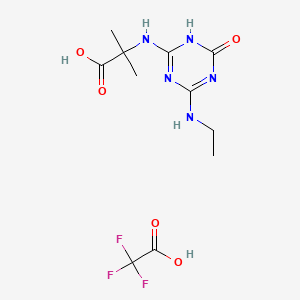
Terbuthylazin metabolite LM4 trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbuthylazin metabolite LM4 trifluoroacetate is a chemical compound that serves as a metabolite of the herbicide terbuthylazine. It is primarily used in the agricultural sector for weed control. The compound is known for its stability and effectiveness in various environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of terbuthylazin metabolite LM4 trifluoroacetate involves multiple steps. The initial step includes the reaction of terbuthylazine with trifluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the use of advanced purification techniques to obtain a high-purity product. The production is monitored to maintain consistency and quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound are common, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Terbuthylazin metabolite LM4 trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of herbicide residues.
Biology: The compound is studied for its effects on various biological systems, including its impact on plant and microbial metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the formulation of herbicides and other agricultural products.
Mécanisme D'action
The mechanism of action of terbuthylazin metabolite LM4 trifluoroacetate involves its interaction with specific molecular targets in plants. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to the disruption of energy production and ultimately results in the death of the plant. The compound also affects various metabolic pathways, leading to the accumulation of toxic intermediates .
Comparaison Avec Des Composés Similaires
Terbuthylazine: The parent compound from which terbuthylazin metabolite LM4 trifluoroacetate is derived.
Atrazine: Another herbicide with a similar mode of action.
Simazine: A related compound used for weed control.
Uniqueness: this compound is unique due to its specific trifluoroacetate group, which enhances its stability and effectiveness. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H16F3N5O5 |
|---|---|
Poids moléculaire |
355.27 g/mol |
Nom IUPAC |
2-[[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15N5O3.C2HF3O2/c1-4-10-6-11-7(13-8(17)12-6)14-9(2,3)5(15)16;3-2(4,5)1(6)7/h4H2,1-3H3,(H,15,16)(H3,10,11,12,13,14,17);(H,6,7) |
Clé InChI |
BQVPLBONSNLACM-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=O)NC(=N1)NC(C)(C)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


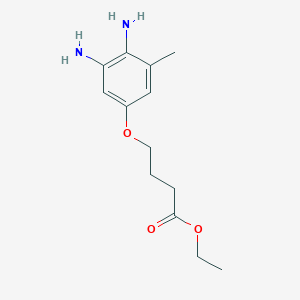
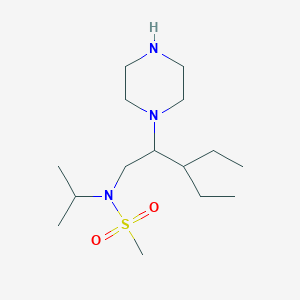
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
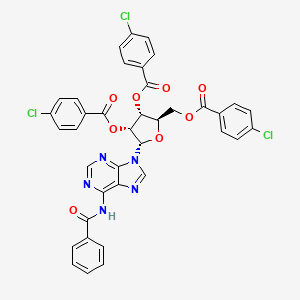

![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)

![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
